molecular formula C10H10N2O3 B1309507 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid CAS No. 914637-52-8

5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid

Cat. No.: B1309507
CAS No.: 914637-52-8
M. Wt: 206.2 g/mol
InChI Key: VQZITHBEHRFCSN-UHFFFAOYSA-N
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Description

5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, primarily recognized for its structural relationship to potent phosphodiesterase-4 (PDE4) inhibitors. This compound serves as a key synthetic intermediate for the development of novel anti-inflammatory and immunomodulatory agents. Its core structure is analogous to that of piclamilast, a well-known PDE4 inhibitor, where the pyrrolidine and pyridine rings are critical for interacting with the PDE4 enzyme active site. Research into this compound and its derivatives focuses on harnessing its potential to suppress the degradation of cyclic adenosine monophosphate (cAMP), a secondary messenger that downregulates inflammatory responses. By inhibiting PDE4, elevated cAMP levels can lead to reduced production of pro-inflammatory cytokines like TNF-α, making this scaffold a promising candidate for investigating therapeutic pathways for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. As a carboxylic acid, it provides a versatile handle for further chemical derivatization, allowing researchers to synthesize a wide array of amides, esters, and other analogs to explore structure-activity relationships and optimize pharmacological properties. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9-4-7(10(14)15)6-12(9)8-2-1-3-11-5-8/h1-3,5,7H,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZITHBEHRFCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406481
Record name 5-oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-52-8
Record name 5-Oxo-1-(3-pyridinyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-methylenesuccinic acid with pyridine-3-amine under acidic conditions. The reaction is usually carried out by heating the reactants in a solvent such as ethanol or isopropanol with a catalytic amount of glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid is primarily studied for its potential therapeutic properties. Its derivatives are being explored for:

  • Anticancer Activity : In vitro studies have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The compound induces apoptosis and cell cycle arrest, suggesting its potential as a lead compound in cancer therapy.
Cell LineIC50 (µM)Mechanism
A54925Induces apoptosis via caspase activation
MCF730Cell cycle arrest at G2/M phase
  • Antimicrobial Properties : The compound has demonstrated effectiveness against multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, indicating its potential for developing new antimicrobial agents.
PathogenMinimum Inhibitory Concentration (MIC)Notes
MRSA8 µg/mLEffective against resistant strains
E. coli16 µg/mLPotential application in treating infections

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structural features enable various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Research

Research into the biological activity of this compound has revealed its interactions with specific molecular targets, such as enzymes and receptors involved in critical biochemical pathways. These interactions can modulate physiological processes, leading to potential therapeutic effects.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several derivatives of this compound. Modifications to the structure significantly enhanced cytotoxicity against A549 cells. Derivatives with additional functional groups showed improved selectivity towards cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were tested against clinical isolates of MRSA. Modifications in the pyridine ring improved binding affinity to bacterial targets, enhancing antimicrobial activity. The most effective derivative exhibited a MIC comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring and the functional groups present in the molecule play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Pyridin-3-yl vs. Phenyl: The pyridin-3-yl group introduces nitrogen-based polarity, enhancing solubility in polar solvents compared to the hydrophobic phenyl analog . Thienylmethyl: The sulfur-containing thiophene ring in the thienylmethyl derivative increases molecular weight and may influence redox-related interactions . Pyridin-4-ylmethyl: The positional isomerism (pyridin-4-yl vs.

Key Observations :

  • Higher yields (>50%) are achievable via cyclocondensation or acid-catalyzed reactions .
  • The absence of explicit synthetic data for the pyridin-3-yl variant suggests reliance on established protocols for analogous compounds.

Biological Activity

5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and data tables.

The synthesis of this compound typically involves cyclization reactions of suitable precursors. A common method includes the cyclization of 2-methylenesuccinic acid with pyridine-3-amine under acidic conditions, often using solvents like ethanol or isopropanol with glacial acetic acid as a catalyst.

Key Chemical Properties:

  • Molecular Formula: C₁₁H₁₃N₃O₃
  • Molecular Weight: 233.24 g/mol
  • Functional Groups: Ketone, carboxylic acid, pyridine ring

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown moderate to good activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of 5-Oxo-1-Pyridin-3-Ylpyrrolidine Derivatives

CompoundPathogenActivity Level
5dStaphylococcus aureusModerate
5eBacillus subtilisGood
5fPseudomonas aeruginosaModerate
5gE. coliModerate

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, certain derivatives demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. One study reported that specific compounds reduced cell viability significantly compared to control treatments, suggesting their potential as anticancer agents .

Table 2: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Comparison with Cisplatin
Compound 1566More potent than control
Compound 2145Comparable to cisplatin

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The compound is known to inhibit enzymes such as BACE-1, which plays a role in Alzheimer's disease pathology. The binding affinity is attributed to the structural features of the compound, particularly the pyridine and pyrrolidine rings .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Inhibition of BACE-1 : A study demonstrated that derivatives could inhibit BACE-1 enzyme activity with sub-micromolar potency, showcasing their potential in neurodegenerative disease treatment .
  • Antimicrobial Resistance : Research on multidrug-resistant strains indicated that certain derivatives effectively combat resistant pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via multi-step transformations starting from precursors like itaconic acid or substituted pyrrolidinones. A parallel solution-phase approach involving amidation of intermediates (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids) is commonly employed . Key steps include cyclization and functional group modifications. Optimization involves adjusting catalysts (e.g., palladium or copper), solvents (DMF, toluene), and temperature to enhance purity and yield. Monitoring via TLC or HPLC is critical for intermediate validation.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrrolidinone ring structure and pyridine substitution patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) groups. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns. For crystalline intermediates, X-ray diffraction provides absolute stereochemical confirmation .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store the compound at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Conduct accelerated stability studies under varying pH, temperature, and humidity to identify degradation pathways. Use HPLC-UV or LC-MS to monitor purity over time .

Advanced Research Questions

Q. What strategies can address diastereoselectivity challenges in synthesizing pyrrolidinone derivatives like this compound?

  • Methodological Answer : Diastereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are synthesized using stereocontrolled cyclization of iminium intermediates. Computational modeling (DFT) predicts transition states to guide reagent selection (e.g., chiral amines or organocatalysts) . Reaction conditions (solvent polarity, temperature) are fine-tuned to favor desired stereoisomers, validated by chiral HPLC or NOE NMR experiments.

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound derivatives?

  • Methodological Answer : Generate a library of analogs with variations in the pyridine ring (e.g., halogenation, alkylation) and pyrrolidinone substituents. Screen against target enzymes (e.g., kinases, proteases) using biochemical assays. Correlate substituent electronic effects (Hammett σ values) and steric bulk with activity. Molecular docking (AutoDock, Schrödinger) identifies binding interactions. For example, 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides showed activity modulated by aryl group hydrophobicity .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound analogs?

  • Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to predict logP, solubility, and permeability. Molecular dynamics simulations (GROMACS) assess membrane penetration. For metabolic stability, identify CYP450 oxidation sites using MetaSite. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

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